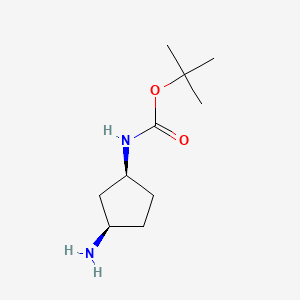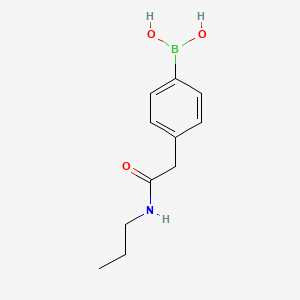
4-(N-Propylaminocarbonylmethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a chemical compound with the molecular formula C17H26BNO3 . It is often used in scientific research and has a molecular weight of 303.21 .
Molecular Structure Analysis
The molecular structure of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group via a propylaminocarbonylmethyl chain . The InChI code for this compound is 1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3, (H,19,20) .Applications De Recherche Scientifique
Drug Delivery Systems
One of the significant applications of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid is in the development of drug delivery systems. For instance, it has been used to structurally modify hyaluronic acid (HA) to develop a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin (CUR) was encapsulated to form curcumin-loaded nanoparticles (HA@CUR NPs). The system allows for rapid release of CUR in a ROS environment, which is beneficial for the treatment of diseases where ROS plays a significant role .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been specifically applied in the treatment of periodontitis . Periodontitis is an inflammatory disease induced by complex interactions between the host immune system and dental plaque microbiota. The drug delivery system not only retained the antimicrobial efficacy of CUR but also exhibited pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Organic Synthesis
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a valuable organic building block with a unique molecular structure . It can be used in various organic synthesis processes due to its reactivity and versatility .
Material Science
In material science, 4-(N-Propylaminocarbonylmethyl)phenylboronic acid can be used in the synthesis of new materials. Its unique properties can contribute to the development of materials with novel characteristics .
Safety and Hazards
Orientations Futures
Phenylboronic acid derivatives, such as 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets are currently being pursued .
Propriétés
IUPAC Name |
[4-[2-oxo-2-(propylamino)ethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKJQVGEINYRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)NCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681588 |
Source


|
| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-81-9 |
Source


|
| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

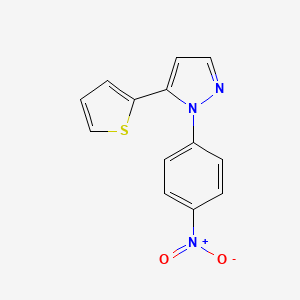

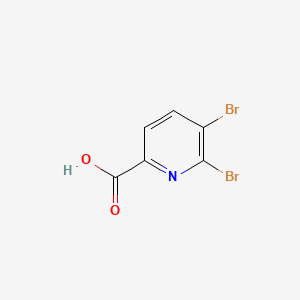
![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)
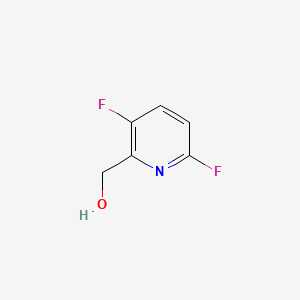
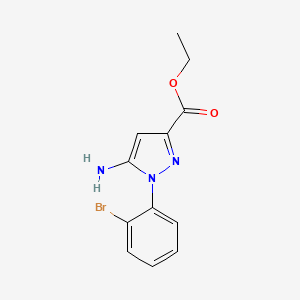
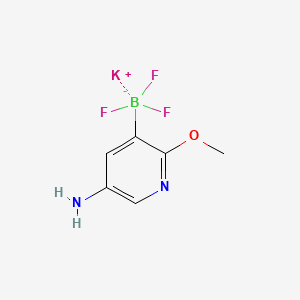
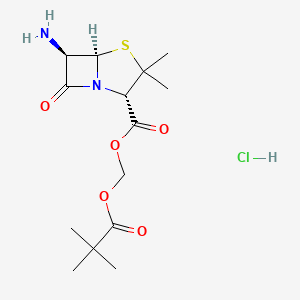
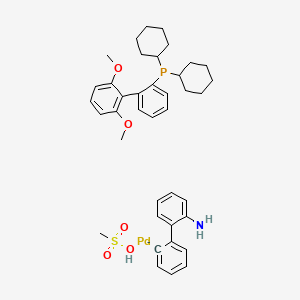
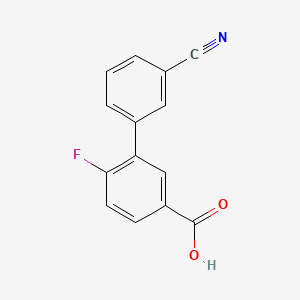

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)
